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Introduction

BMS-986143 is a potent and reversible oral inhibitor of Bruton's tyrosine kinase (BTK).[1][2]
BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and Fc receptor (FCR)
pathways, making it a key therapeutic target for autoimmune diseases.[3] BMS-986143 has
demonstrated high selectivity and efficacy in various in vitro models, effectively blocking B-cell
activation and inflammatory cytokine production. These application notes provide detailed
protocols for key in vitro assays to evaluate the activity of BMS-986143.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of BMS-986143 across various
enzymatic and cellular assays.

Table 1: Enzymatic Activity of BMS-986143
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BENGHE

Target Kinase ICs0 (NM)
BTK 0.26

TEC 3

BLK 5

BMX 7

TXK 10

FGR 15

YES1 19

ITK 21

Data sourced from MedchemExpress and InvivoChem.[1][4]

Table 2: Cellular Activity of BMS-986143

Assay Description Cell Type ICs0 (NM)
BTK Inhibition (Ramos Cellular

Ramos B Cells 6.9+34
Assay)
BTK Inhibition (Human Whole

Human Whole Blood 25+19
Blood)
Calcium Flux Inhibition Ramos B Cells 7+3
B Cell Proliferation Inhibition Human Peripheral B Cells 1+04
CD86 Surface Expression )

o Human Peripheral B Cells 1+05
Inhibition
TNFa Inhibition (FcyR
) ) Human PBMCs 2

Signaling)
CD63 Expression Inhibition Human Basophils (Whole c4

(FceRI Signaling)

Blood)
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Data sourced from MedchemExpress and InvivoChem.[1][4]

Signaling Pathway

BMS-986143 primarily targets Bruton's tyrosine kinase (BTK), a key component of the B-cell
receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated, which in turn
activates downstream signaling molecules like phospholipase C y2 (PLCy2), leading to calcium
mobilization and the activation of transcription factors that drive B-cell proliferation,
differentiation, and survival. By inhibiting BTK, BMS-986143 blocks these downstream events.
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Caption: BTK Signaling Pathway Inhibition by BMS-986143.

Experimental Protocols
BTK Enzymatic Inhibition Assay
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This protocol describes a biochemical assay to determine the in vitro potency of BMS-986143
against purified BTK enzyme. A common method is the ADP-Glo™ Kinase Assay, which
measures the amount of ADP produced during the kinase reaction.

Workflow:

Preparation

Prepare Substrate/ATP
Solution

Kinas Detection

e Reaction
ombine BTK, Inhibitor, Incubate at 30°C Add ADP-Glo™ Reagent Incubate at RT Add Kinase Detection Incubate at RT
and Substrate/ATP for 15-60 min (Depletes ATP) for 40 min Reagent (Converts ADP to ATP) for 30 min

Click to download full resolution via product page
Caption: General workflow for an in vitro BTK kinase inhibition assay.
Materials:
e Recombinant active BTK enzyme

o Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgClz, 0.1mg/ml BSA, 2mM MnClz,
50uM DTT)[5]

e Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)[6]
o ATP
 BMS-986143

o ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
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o 384-well assay plates
Procedure:
e Prepare a 2X BTK enzyme solution in Kinase Assay Buffer.

o Prepare a substrate/ATP mix in Kinase Assay Buffer. The final ATP concentration should be
close to the Km for BTK.

o Prepare serial dilutions of BMS-986143 in DMSO, then dilute further in Kinase Assay Buffer.
e To a 384-well plate, add the inhibitor solution.
e Add the 2X BTK enzyme solution to initiate the pre-incubation with the inhibitor.

e Initiate the kinase reaction by adding the substrate/ATP mix. The final reaction volume is
typically 5-25 pL.[7]

 Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).

o Stop the reaction and measure ADP production following the ADP-Glo™ Kinase Assay
manufacturer's protocol.[5] a. Add ADP-Glo™ Reagent to terminate the kinase reaction and
deplete remaining ATP (incubate for 40 minutes at room temperature). b. Add Kinase
Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate for
30 minutes at room temperature).

» Read the luminescence on a plate reader.

o Calculate ICso values by fitting the data to a four-parameter logistic curve.

Ramos B Cell Calcium Flux Assay

This assay measures the ability of BMS-986143 to inhibit BCR-induced calcium mobilization in
Ramos B cells, a human Burkitt's lymphoma cell line.

Materials:

e Ramos B cells
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e Cell culture medium (e.g., RPMI 1640 with 10% FBS)

e Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-3 AM)[8][9]
« BMS-986143

o BCR agonist (e.g., anti-human IgM F(ab")z fragments)

o Flow cytometer with UV excitation and dual-emission detection (for Indo-1) or a 488 nm laser
(for Fluo-3).

Procedure:
e Culture Ramos B cells to a density of approximately 1-2 x 10° cells/mL.

o Load the cells with a calcium-sensitive dye. For example, incubate cells with 1.5 pM Indo-1
AM for 45 minutes at 37°C in the dark.[8]

o Wash the cells twice to remove excess dye and resuspend in an appropriate buffer (e.g.,
RPMI with 2% FCS and 25mM HEPES).[8]

e Pre-incubate the dye-loaded cells with various concentrations of BMS-986143 or vehicle
(DMSO) for 30-60 minutes at 37°C.

e Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60
seconds.

o Add the BCR agonist (e.g., anti-lgM) to the cell suspension while continuing to acquire data.

o Record the fluorescence signal for a total of 3-5 minutes to capture the peak calcium flux and
subsequent return to baseline.

e Analyze the data by calculating the ratio of calcium-bound to calcium-free dye fluorescence
over time. The inhibitory effect of BMS-986143 is determined by the reduction in the peak
fluorescence ratio compared to the vehicle control.

o Calculate the ICso value from the dose-response curve.
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Human Peripheral Blood Mononuclear Cell (PBMC)
TNFa Release Assay

This protocol determines the potency of BMS-986143 in inhibiting Fcy receptor-driven TNFa
production from human PBMCs.

Materials:

Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.
[10]

Cell culture medium (e.g., RPMI 1640 with 10% FBS).

BMS-986143

Stimulant: Plate-bound immune complexes (e.g., human IgG).

Human TNFa ELISA kit.

Procedure:

Coat a 96-well plate with human IgG and incubate overnight at 4°C. Wash the plate to
remove unbound IgG.

 |solate PBMCs from healthy donor blood.

e Resuspend PBMCs in culture medium at a concentration of 1 x 10° cells/mL.

o Add the PBMC suspension to the IgG-coated plate.

e Immediately add serial dilutions of BMS-986143 or vehicle control to the wells.
 Incubate the plate for 18-24 hours at 37°C in a 5% CO:z incubator.

o Centrifuge the plate and collect the culture supernatants.

¢ Quantify the concentration of TNFa in the supernatants using a human TNFa ELISA kit
according to the manufacturer's instructions.[11]
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o Generate a dose-response curve and calculate the ICso value for TNFa inhibition.

Assays of Potential Interest (General Protocols)

While searches did not yield specific data for BMS-986143 in the following assays, general
protocols are provided for researchers interested in exploring broader compound activities.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method to assess target engagement in a cellular environment.[12] It
relies on the principle that a ligand binding to its target protein increases the protein's thermal
stability.[12]

Workflow:

E— Cells with Heat Cell Lysates Separate Soluble an Detect Soluble Target CEEED ML GIRE
Compound Ve or Intact Cells to Precipitated Protelns Protein (e.g., Western Blot, and Determine Tagg
Varying Temperatures (Centrifugation) ELISA, or Mass Spec)

Click to download full resolution via product page

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Procedure (Western Blot Readout):

e Culture cells of interest and treat with BMS-986143 or vehicle for a specified time.

e Harvest cells, wash, and resuspend in a suitable buffer.

 Aliquot the cell suspension into PCR tubes.

» Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C).
e Cool the samples to room temperature.

e Lyse the cells (e.g., by freeze-thaw cycles).

o Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
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o Collect the supernatant containing the soluble protein fraction.
e Analyze the amount of soluble target protein (BTK) in each sample by Western blot.

» Plot the band intensity against temperature. A shift in the melting curve to a higher
temperature in the drug-treated samples indicates target engagement.

TNF-induced Necroptosis Assay

Necroptosis is a form of programmed cell death mediated by RIPK1, RIPK3, and MLKL.[13]
This assay can be used to screen for inhibitors of this pathway.

Procedure (HT-29 Cells):

Seed HT-29 human colon adenocarcinoma cells in a 96-well plate and allow them to adhere.

o Pre-treat cells with the test compound (e.g., BMS-986143) and a pan-caspase inhibitor (e.g.,
20 uM Z-VAD-FMK) for 1-2 hours. The caspase inhibitor is crucial to block apoptosis and
channel the signaling towards necroptosis.

 Induce necroptosis by adding a combination of human TNFa (e.g., 20 ng/mL) and a Smac
mimetic (e.g., 0.2 uM SM-164).[8]

e |ncubate for 18-24 hours.

o Measure cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell
Viability Assay or by staining with propidium iodide (PI) and quantifying Pl-positive (dead)
cells via flow cytometry or fluorescence microscopy.

e A compound that inhibits necroptosis will result in a higher viability reading compared to the
TNFa/Smac mimetic/Z-VAD-FMK treated control.

RIPK1 Kinase Inhibition Assay

This is a biochemical assay to measure the direct inhibition of RIPK1 kinase activity.

Procedure:
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Recombinant human RIPK1 is incubated with the test compound (e.g., BMS-986143) in an
assay buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgClz, 1 mM EGTA, 0.01% Brij-35, 2 mM
DTT).

The kinase reaction is initiated by adding ATP and a suitable substrate, such as Myelin Basic
Protein (MBP).

The reaction is allowed to proceed for a set time (e.g., 60-120 minutes) at room temperature.

The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is
quantified. This can be done using various methods, including radiometric assays with [y-33P-
ATP] or luminescence-based assays like ADP-Glo™.

ICso0 values are determined from the dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for BMS-986143 In
Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8630978#bms-986143-in-vitro-assay-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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